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Compound of Interest

Compound Name: JNJ-41443532

Cat. No.: B608220 Get Quote

JNJ-41443532: A Technical Overview of a CCR2
Antagonist
An In-depth Guide for Researchers and Drug Development Professionals

Introduction
JNJ-41443532 is an investigational small molecule that acts as a potent and selective

antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson,

this compound has been evaluated in clinical trials for its potential therapeutic effects in type 2

diabetes mellitus. This technical guide provides a comprehensive overview of JNJ-41443532,

including its synonyms, alternative names, mechanism of action, available quantitative data,

and detailed experimental methodologies based on publicly available literature.

Synonyms and Alternative Names
JNJ-41443532 is identified in scientific literature and databases through several synonyms and

chemical identifiers.
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Identifier Type Identifier

Development Name JNJ-41443532

Synonym CCR2 Antagonist 5

Chemical Name

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-

yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-

(trifluoromethyl)benzamide

Alternative Forms
JNJ-41443532 monohydrate, JNJ-41443532-

zap

CAS Number
1228650-83-6 (Parent), 1228651-46-4

(Monohydrate)

Mechanism of Action: CCR2 Antagonism
JNJ-41443532 exerts its pharmacological effects by competitively inhibiting the binding of the

chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its

receptor, CCR2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of

monocytes and macrophages to sites of inflammation. In the context of metabolic diseases

such as type 2 diabetes, this pathway is implicated in the infiltration of macrophages into

adipose tissue, which contributes to a state of chronic, low-grade inflammation and insulin

resistance. By blocking this interaction, JNJ-41443532 aims to reduce macrophage

accumulation in key metabolic tissues and thereby ameliorate inflammation and improve insulin

sensitivity.

CCL2-CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of

intracellular signaling events. This leads to cellular responses such as chemotaxis,

proliferation, and survival. The diagram below illustrates the key components of this pathway.
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Caption: Simplified CCL2-CCR2 Signaling Pathway.
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Quantitative Data
The following tables summarize the available quantitative data for JNJ-41443532 from

preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity
Parameter Species Value

hCCR2 Binding Affinity (IC50) Human 37 nM

Chemotaxis Inhibition (IC50) Human 30 nM

mCCR2 Binding Affinity (Ki) Murine 9.6 µM

Table 2: In Vivo Efficacy (Mouse Model)
Parameter Model Value (ED50)

Inhibition of Leukocyte Influx
Thioglycollate-induced

peritonitis
3 mg/kg

Table 3: Phase 2 Clinical Trial Pharmacokinetics
(NCT01230749)

Parameter Value

Median Time to Maximum Concentration (tmax) 2 hours

Mean Elimination Half-life (t½) ~8 hours

Experimental Protocols
This section provides an overview of the methodologies likely employed in the characterization

of JNJ-41443532, based on standard practices in the field. Note: Specific, proprietary protocols

from Johnson & Johnson are not publicly available.

Radioligand Binding Assay (for IC50 Determination)
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This assay is used to determine the concentration of JNJ-41443532 that inhibits 50% of the

binding of a radiolabeled ligand to the CCR2 receptor.

Workflow:

Start
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Incubate membranes with
 radiolabeled CCL2 and varying

 concentrations of JNJ-41443532

Separate bound from
 free radioligand
 (e.g., filtration)

Quantify radioactivity
 of bound ligand

Analyze data to
 determine IC50

End

Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:
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Membrane Preparation: Cell lines overexpressing human CCR2 (e.g., HEK293 or CHO cells)

are cultured and harvested. The cells are lysed, and the membrane fraction containing the

receptor is isolated by centrifugation.

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g.,

125I-CCL2), and varying concentrations of JNJ-41443532 or a vehicle control.

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or

37°C) for a specific duration to allow the binding to reach equilibrium.

Separation: The bound radioligand is separated from the free radioligand using a filtration

method. The contents of each well are rapidly filtered through a glass fiber filter, which traps

the cell membranes with the bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of JNJ-41443532. A non-linear regression analysis is used to fit a sigmoidal

dose-response curve and calculate the IC50 value.

Chemotaxis Assay (for Functional Antagonism)
This assay measures the ability of JNJ-41443532 to inhibit the migration of CCR2-expressing

cells towards a CCL2 gradient.

Workflow:
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Caption: Chemotaxis Assay Workflow.
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Cell Preparation: CCR2-expressing cells, such as primary human monocytes or a monocytic

cell line (e.g., THP-1), are isolated and suspended in a suitable buffer.

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used.

The lower chamber is filled with media containing CCL2 as the chemoattractant. The upper

and lower chambers are separated by a microporous membrane.

Treatment: The cells are pre-incubated with various concentrations of JNJ-41443532 or a

vehicle control before being added to the upper chamber.

Incubation: The chamber is incubated for a period of time (typically a few hours) at 37°C in a

humidified incubator to allow the cells to migrate through the membrane towards the CCL2

gradient.

Quantification of Migration: The non-migrated cells on the upper surface of the membrane

are removed. The migrated cells on the lower surface of the membrane are fixed, stained,

and counted under a microscope. Alternatively, migrated cells in the lower chamber can be

quantified using a plate reader-based method (e.g., using a fluorescent dye).

Data Analysis: The number of migrated cells is plotted against the concentration of JNJ-
41443532. The IC50 value, representing the concentration that causes 50% inhibition of

chemotaxis, is calculated from the dose-response curve.

Conclusion
JNJ-41443532 is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo

activity. Its mechanism of action, targeting the CCL2-CCR2 inflammatory axis, holds

therapeutic promise for metabolic diseases. The data and methodologies presented in this

guide provide a solid foundation for researchers and drug development professionals

interested in this compound and the broader field of CCR2 antagonism. Further publication of

detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of JNJ-
41443532.

To cite this document: BenchChem. [JNJ-41443532 synonyms and alternative names in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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